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Compound of Interest

Compound Name: 3,5, 7-Triethoxyflavone

Cat. No.: B1676819

Chemical Identity & Properties

e |[UPAC Name: 3,5,7-triethoxy-2-phenylchromen-4-one[1]
» Molecular Formula:

» Molecular Weight: 354.40 g/mol

e Monoisotopic Mass: 354.1467 Da

o Appearance: Pale yellow crystalline solid

o Solubility: Soluble in

, DMSO-

, Acetone; insoluble in water.

Synthesis Protocol (O-Ethylation)

To generate the analyte for spectroscopic verification, the following self-validating synthesis
protocol is recommended. This method utilizes a Williamson ether synthesis optimized for
flavone hydroxyls.

Reagents:
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Precursor: Galangin (3,5,7-Trihydroxyflavone)

Alkylating Agent: Ethyl lodide (

) or Diethyl Sulfate

Base: Anhydrous Potassium Carbonate (

)

Solvent: Anhydrous Acetone or DMF

Workflow:

Dissolution: Dissolve 1 eq. of Galangin in anhydrous acetone (0.1 M concentration).
o Deprotonation: Add 6 eq. of anhydrous

. Stir under Argon for 30 min to activate the 7-OH and 3-OH (5-OH is hydrogen-bonded and
requires longer reaction times/heat).

» Alkylation: Dropwise addition of 10 eq. Ethyl lodide.[2]
o Reflux: Heat to reflux (

) for 12—24 hours. Monitor via TLC (Hexane:EtOAc 3:1). The 5-OH is the last to react due to
intramolecular H-bonding with the C-4 carbonyl.

o Workup: Filter inorganic salts. Evaporate solvent.[2] Recrystallize from Ethanol/Chloroform.

Nuclear Magnetic Resonance (NMR) Data

The substitution of methoxy groups (in standard literature) with ethoxy groups results in
characteristic splitting patterns in the aliphatic region while retaining the aromatic signature of
the flavone backbone.

H NMR (400 MHz, CDCI ) Reference Table
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Positi Multiplicit Int ti Structural
osition ultiplici ntegration
(ppm) PICTY " (Hz) : Assignment
Ring B
Ortho protons
2,6 8.05-8.10 Multiplet (m) - 2H (Deshielded
by C-Ring)
] Meta/Para
3,45 7.45-7.55 Multiplet (m) - 3H
protons
Ring A
Meta-
6 6.38 Doublet (d) 2.2 1H coupling with
H-8
Meta-
8 6.55 Doublet (d) 2.2 1H coupling with
H-6
Ethoxy
Deshielded
- Peri-
>-OCH 4.15 - 4.25 Quartet (q) 7.0 oH (
effect/Carbon
yh)
3-OCH 4.05 - 4.12 Quartet (q) 7.0 oH C-Ring Ether
7-OCH 410 - 4.15 Quartet (q) 7.0 oH A-Ring Ether
5-CH . Terminal
1.55 Triplet (t) 7.0 3H
Methyl
3-CH . Terminal
1.38 Triplet (t) 7.0 3H
Methyl
7-CH . Terminal
1.45 Triplet (t) 7.0 3H
Methyl
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Expert Insight: The 5-ethoxy methylene protons (

) typically appear slightly downfield compared to the 3- and 7-positions due to the anisotropic
effect of the C-4 carbonyl group. Absence of a singlet at ~12.0 ppm confirms successful
alkylation of the 5-OH group (removal of H-bond).

C NMR (100 MHz, CDCI ) Reference Table

Carbon Type Position Assignment Logic
yp (ppm) 9 g
Characteristic Flavone
Carbonyl 4 174.5
Ketone
Oxygenated 2 155.8 C-0O Bond (Ring C)
3 140.5 C-O-Et substitution
5 160.2 A-Ring Oxygenated
7 163.8 A-Ring Oxygenated
9 159.0 Junction Carbon
Aromatic 1 131.2 Phenyl Attachment
4' 130.5 Para Carbon
2',6' 128.4 Ortho Carbons
3,5 128.2 Meta Carbons
Ortho to two oxygens
6 96.5 _
(Shielded)
Ortho to two oxygens
8 92.8 )
(Shielded)
10 109.5 Junction Carbon
Methylene carbons (3
Aliphatic O-CH 64.0 - 65.5 ey (
signals)
Methyl carbons (3
CH 14.5-15.0 e (
signals)
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Mass Spectrometry (MS) Profile

Mass spectrometry analysis of ethoxyflavones is distinct from methoxyflavones due to the facile
loss of ethylene (

, 28 Da) via McLafferty-like rearrangements or neutral losses.

Electrospray lonization (ESI-MS)

» Mode: Positive lon (

)

e Major lon:

e Sodium Adduct:

Electron Impact (EI-MS) Fragmentation Pathway

In El (70 eV), the molecular ion is stable, but specific fragmentation occurs:
e Molecular lon:

e Loss of Ethyl Radical:

e Loss of Ethylene (McLafferty):

. This is a primary diagnostic peak for ethoxy arenes, distinguishing them from methoxy
(which lose

or

).

o Retro-Diels-Alder (RDA): Cleavage of the C-ring.

o Fragment A: Contains Ring A (diethoxy).

o Fragment B: Phenylacetylene cation.
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Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to analytical validation,
ensuring a closed-loop verification process.

1H NMR Analysis:
Check for 3x Quartets
Confirm 5-OH loss

Reaction
Etl, K2CO3, Acetone
(Reflux 24h)

Target:  |---"""
3,5,7-Triethoxyflavone

Workup:
Filtration & Recrystallization

[M+H]+ = 355
Loss of 28 Da (C2H4)

Click to download full resolution via product page

Caption: Figure 1. Synthesis and validation workflow for 3,5,7-Triethoxyflavone, highlighting
critical checkpoints (NMR/MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. apexbt.com [apexbt.com]

e 2. youtube.com [youtube.com]

¢ 3. pdf.benchchem.com [pdf.benchchem.com]

e 4. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, D20, predicted) (NP0043801) [np-mrd.org]
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¢ To cite this document: BenchChem. [Technical Monograph: Characterization of 3,5,7-
Triethoxyflavone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676819#spectroscopic-data-for-3-5-7-
triethoxyflavone-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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